REACTION_CXSMILES
|
[N:1]#[N:2].N[C@H](C(N[C@@H](C[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C@H](O)C[C@@:15]1([C:24](N)=[O:25])C[CH2:18][CH2:17][N:16]1[C:20](C)(C)[CH3:21])=O)CC(=[O:8])N.[N:35]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)C=C(C(O)=O)[CH:36]=1>>[OH:8][C:39]1[C:44]2[N:35]=[N:2][NH:1][C:43]=2[CH:42]=[CH:41][CH:40]=1.[CH2:17]([N:16]1[CH2:15][CH2:24][O:25][CH2:21][CH2:20]1)[CH3:18].[CH:44]1([N:35]=[C:36]=[N:1][CH:29]2[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]2)[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43]1 |f:0.1|
|
Name
|
N2 [3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-N1 -tert.butyl-L-prolinamide
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
N#N.N[C@@H](CC(N)=O)C(=O)N[C@H]([C@@H](C[C@@]1(N(CCC1)C(C)(C)C)C(=O)N)O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |